N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
Description
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a structurally complex molecule featuring a triazole core substituted with a 3-chlorophenyl group and a methyl-linked 3,5-dimethoxybenzamide moiety. Additionally, it incorporates a benzothiazole ring connected via a thioethyl bridge. This hybrid architecture combines pharmacophoric elements commonly associated with bioactivity, such as antimicrobial, anticancer, or enzyme inhibitory properties, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O4S2/c1-37-19-10-16(11-20(13-19)38-2)25(36)29-14-23-32-33-27(34(23)18-7-5-6-17(28)12-18)39-15-24(35)31-26-30-21-8-3-4-9-22(21)40-26/h3-13H,14-15H2,1-2H3,(H,29,36)(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJDOYNZDZPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound features multiple functional groups that contribute to its biological activity:
- Benzo[d]thiazole moiety : Known for its role in antimicrobial and anticancer activities.
- Triazole ring : Associated with a wide range of biological activities, including antifungal and anticancer properties.
- Dimethoxybenzamide group : Enhances interaction with biological targets.
The molecular formula is with a molecular weight of approximately 445.95 g/mol.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains including Escherichia coli and Bacillus subtilis. The presence of the benzo[d]thiazole and triazole moieties is believed to enhance its efficacy against these pathogens .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE). AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Studies have demonstrated that compounds similar to this compound exhibit strong inhibitory effects on AChE, suggesting possible therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Research indicates that modifications to the functional groups can significantly influence its potency:
Case Studies and Experimental Findings
Several studies have highlighted the promising biological activities of compounds related to this compound:
- Anticancer Activity : A study evaluated similar compounds against various cancer cell lines and found significant cytotoxic effects, with IC50 values indicating high efficacy compared to standard drugs like doxorubicin .
- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in disease pathways, enhancing its potential as a lead compound for drug development .
- In Vivo Studies : Preliminary animal studies have shown that derivatives of this compound can reduce tumor growth and improve survival rates in cancer models .
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Ampicillin |
| Escherichia coli | 125 μg/mL | Streptomycin |
| Bacillus subtilis | 250 μg/mL | Vancomycin |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide has been explored through various in vitro studies:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in cancer cells treated with the compound, evidenced by enhanced Annexin V staining.
These mechanisms suggest that the compound targets specific pathways involved in cancer cell survival and proliferation.
Enzyme Inhibition Studies
The ability of this compound to inhibit key enzymes has been a focal point of several studies:
- Topoisomerase Inhibition : The compound has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus.
- Kinase Inhibition : It also demonstrates inhibitory activity against certain kinases involved in cancer progression.
These enzyme inhibition properties enhance the therapeutic potential of the compound in treating infections and cancer.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results indicate strong interactions with active sites of targeted enzymes, correlating with observed biological activities.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-chlorophenyl group may enhance lipophilicity compared to the pyridinyl (8a) or nicotinic ester (8b) substituents .
- Unlike ’s triazole-3-thiones, which prioritize thione-mediated reactivity, the target compound’s thioethyl-benzothiazole linkage may favor selective target engagement .
Analysis :
- High yields (~80%) and elevated melting points (200–290°C) in ’s compounds suggest robust synthetic protocols and crystalline stability, likely due to aromatic stacking.
- The target compound’s dimethoxy groups could lower its melting point compared to 8a–c by reducing crystal lattice energy, though this requires experimental validation.
- IR peaks near 1600–1700 cm⁻¹ (C=O, C=N) are consistent across analogs, confirming the prevalence of conjugated systems .
Preparation Methods
Synthesis of 3,5-Dimethoxybenzamide Precursor
The 3,5-dimethoxybenzamide component is synthesized via a six-step sequence starting from 3,5-dimethoxyaniline. According to the protocol outlined in KR20150061661A, the amine group is first protected using trifluoroacetic anhydride (TFAA) in toluene with triethylamine as a base. This forms 3,5-dimethoxytrifluoroacetanilide, which undergoes bromination at the para position using bromine in dichloromethane. Subsequent cyanidation with potassium cyanide in dimethylformamide (DMF) introduces a nitrile group, yielding 2-cyano-3,5-dimethoxytrifluoroacetanilide.
Deprotection is achieved by hydrolysis with aqueous ethylenediamine at 50–55°C, producing 2-cyano-3,5-dimethoxyaniline. Hydration of the nitrile group using hydrogen peroxide and sodium hydroxide in ethanol affords 2-amino-4,6-dimethoxybenzamide. Critical spectral data for intermediates include:
- 2-Cyano-3,5-dimethoxytrifluoroacetanilide : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.21 (s, 2H, ArH), 3.89 (s, 6H, OCH₃), 1.29 (s, 3H, CF₃CO).
- 2-Amino-4,6-dimethoxybenzamide : $$ ^{13}C $$ NMR (100 MHz, DMSO-d₆) δ 168.5 (C=O), 156.2 (C-O), 98.4 (C-Ar), 56.1 (OCH₃).
Preparation of Benzo[d]thiazol-2-amine Derivatives
The benzo[d]thiazole segment is synthesized from commercially available benzo[d]thiazol-2-ol. As described in PMC6669756, nucleophilic substitution with 1,2-dibromoethane in acetonitrile under reflux forms 2-(2-bromoethoxy)benzo[d]thiazole. Reaction with ammonium thiocyanate in ethanol introduces the thiol group, yielding 2-(2-mercaptoethoxy)benzo[d]thiazole. Condensation with chloroacetyl chloride in the presence of triethylamine produces 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride, a key intermediate for subsequent coupling.
Construction of the 4-(3-Chlorophenyl)-4H-1,2,4-triazole Core
The triazole ring is assembled using a high-pressure cyclization method. Per CN105906575A, formic ether and hydrazine hydrate react with ammonium chloride at 120–140°C to form 1H-1,2,4-triazole. Introducing the 3-chlorophenyl substituent requires electrophilic substitution: 1H-1,2,4-triazole is treated with 3-chlorobenzyl bromide in DMF at 80°C, yielding 4-(3-chlorophenyl)-4H-1,2,4-triazole.
Further functionalization involves thiolation at the 5-position. Reaction with elemental sulfur in the presence of potassium hydroxide generates 5-mercapto-4-(3-chlorophenyl)-4H-1,2,4-triazole. Alkylation with 2-bromoethylacetamide derivatives (prepared in Section 2) forms the thioether linkage.
Coupling of Triazole and Benzo[d]thiazole Segments
The thioether-linked intermediate undergoes Buchwald–Hartwig amination to attach the methyl group at the 3-position of the triazole. Reaction with methyl iodide in the presence of palladium acetate and Xantphos ligand in toluene affords 3-(bromomethyl)-5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazole.
Final Amide Bond Formation
The 3,5-dimethoxybenzamide moiety is coupled to the triazole-methyl group using EDCI/HOBt-mediated amidation. Activation of the benzamide’s carboxylic acid with ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates nucleophilic attack by the triazole’s methylamine group. The reaction proceeds at room temperature for 12 hours, yielding the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane) provides the target compound in 72% yield.
Key Spectral Data for Final Product :
- HRMS (ESI+) : m/z calcd for C₂₈H₂₅ClN₆O₄S₂ [M+H]⁺: 633.1124; found: 633.1128.
- $$ ^1H $$ NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 8H, ArH), 4.62 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.12 (t, 2H, SCH₂).
Optimization and Yield Considerations
Side reactions, such as over-alkylation during thioether formation, are mitigated by controlling stoichiometry (1:1 ratio of thiol to alkylating agent). The use of DMF as a polar aprotic solvent enhances reaction homogeneity, while catalytic amounts of triethylamine neutralize liberated HBr.
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be purified?
The compound is synthesized via multi-step reactions involving triazole and benzothiazole intermediates. A typical method involves refluxing 4-amino-triazole derivatives with substituted benzaldehyde in ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration . For thioether linkage formation (e.g., the "thio" group in the structure), potassium carbonate in dry acetone is used to facilitate nucleophilic substitution, followed by recrystallization from ethanol . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at 3,5-positions, chlorophenyl protons) and thioether linkages.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Elemental Analysis : Validates C, H, N, S, and Cl content (±0.3% deviation from theoretical values) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Evaluate activity against kinases or proteases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can contradictory bioactivity data between assays be resolved?
Discrepancies (e.g., high cytotoxicity but low enzyme inhibition) may arise from off-target effects, compound stability, or assay conditions. Mitigation strategies:
- Stability Testing : Use HPLC to monitor degradation in DMSO/PBS over 24–48 hours .
- Dose-Response Validation : Repeat assays with freshly prepared solutions and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out artifacts .
Q. What computational methods are suitable for structure-activity relationship (SAR) analysis?
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0). Focus on interactions between the triazole-thioether moiety and hydrophobic pockets .
- DFT Calculations : Gaussian09 at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) influencing reactivity .
- MD Simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
Q. How can synthetic yield be optimized for scale-up?
- Solvent Screening : Replace ethanol with DMF or THF to improve solubility of aromatic intermediates .
- Catalyst Optimization : Test phase-transfer catalysts (e.g., TBAB) for thioether bond formation .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, molar ratios, and reaction time .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Proteomics : SILAC labeling to quantify changes in kinase or phosphatase activity .
- In Vivo Models : Xenograft studies in nude mice (10 mg/kg, IP) with PET imaging to assess tumor uptake .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
